Methyldopa and hydrochlorothiazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldoril is a combination medication that contains methyldopa and hydrochlorothiazide. Methyldopa is an alpha-2 adrenergic agonist used primarily for the treatment of hypertension. Hydrochlorothiazide is a thiazide diuretic that helps reduce fluid retention and lower blood pressure. Aldoril is commonly prescribed to manage high blood pressure, especially in patients who require a combination therapy to achieve optimal blood pressure control .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyldopa is synthesized through the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) using aromatic L-amino acid decarboxylase. The reaction typically involves the use of a suitable catalyst and occurs under controlled temperature and pH conditions .
Hydrochlorothiazide is synthesized through the reaction of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide with various reagents under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of methyldopa involves large-scale fermentation processes followed by chemical synthesis to ensure high yield and purity. Hydrochlorothiazide is produced through multi-step chemical synthesis involving chlorination, cyclization, and sulfonation reactions .
Chemical Reactions Analysis
Types of Reactions
Methyldopa undergoes several types of chemical reactions, including:
Oxidation: Methyldopa can be oxidized to form methyldopamine.
Reduction: Methyldopa can be reduced to form alpha-methylnorepinephrine.
Substitution: Methyldopa can undergo substitution reactions with various reagents to form different derivatives.
Hydrochlorothiazide primarily undergoes hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Methyldopa: Major products include methyldopamine and alpha-methylnorepinephrine.
Hydrochlorothiazide: Major products include hydrolyzed and oxidized derivatives
Scientific Research Applications
Aldoril has several scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of alpha-2 adrenergic agonists and thiazide diuretics.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter regulation.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in managing hypertension and related cardiovascular conditions.
Industry: Employed in the development of new antihypertensive medications and combination therapies
Mechanism of Action
Methyldopa exerts its antihypertensive effects by stimulating central alpha-2 adrenergic receptors, leading to reduced sympathetic outflow and decreased blood pressure. It is metabolized to alpha-methylnorepinephrine, which acts as a false neurotransmitter and further inhibits adrenergic neuronal activity .
Hydrochlorothiazide works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, thereby reducing blood volume and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used to manage hypertension and angina.
Uniqueness
Aldoril’s uniqueness lies in its combination of methyldopa and hydrochlorothiazide, which provides a synergistic effect in lowering blood pressure. Methyldopa’s central action on alpha-2 adrenergic receptors and hydrochlorothiazide’s diuretic effect make Aldoril particularly effective in patients who require dual therapy for optimal blood pressure control .
Properties
CAS No. |
69136-74-9 |
---|---|
Molecular Formula |
C17H21ClN4O8S2 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C10H13NO4.C7H8ClN3O4S2/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h2-4,12-13H,5,11H2,1H3,(H,14,15);1-2,10-11H,3H2,(H2,9,12,13)/t10-;/m0./s1 |
InChI Key |
JCUHKUGRLSZJIU-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.